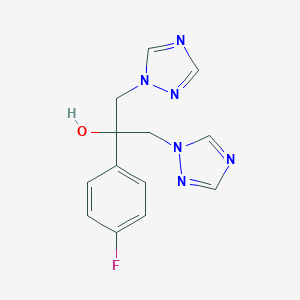

2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEOBFHUKGPCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002283 | |

| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81886-51-3 | |

| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081886513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JV2G3V5W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol"

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

This guide provides a comprehensive technical overview for the synthesis of this compound, a close structural analog of the widely utilized antifungal agent, Fluconazole. The key structural difference is the substitution of a 4-fluorophenyl group in place of Fluconazole's 2,4-difluorophenyl moiety. This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and the rationale behind key experimental choices.

Introduction and Significance

This compound belongs to the bis-triazole class of antifungal agents.[1] These compounds represent a cornerstone in the management of systemic fungal infections. Their efficacy stems from a highly specific mechanism of action that targets a crucial enzyme in the fungal cell membrane biosynthesis pathway, offering a favorable therapeutic window with reduced effects on mammalian cells.[2][3]

The parent compound, Fluconazole, is a broad-spectrum antifungal medication effective against a variety of fungal infections, including candidiasis and cryptococcal meningitis.[4][5] Its mechanism involves the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][7] By disrupting ergosterol synthesis, triazole antifungals compromise the structural integrity of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[2][5] The synthesis of analogs like the 4-fluorophenyl derivative is a critical aspect of drug discovery, aimed at exploring structure-activity relationships (SAR) to potentially enhance potency, broaden the antifungal spectrum, or improve pharmacokinetic properties.[6][8]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this tertiary alcohol containing two triazole rings can be approached through several established routes. A common and reliable strategy, adapted from known Fluconazole syntheses, involves the sequential construction of the molecule around a central three-carbon backbone.[9][10] The core of this strategy is the formation of a key epoxide intermediate, which is subsequently opened by a triazole nucleophile to install the second heterocyclic ring and generate the final tertiary alcohol.

The overall workflow is designed to build the molecule from commercially available starting materials, such as fluorobenzene, through a series of robust and well-understood chemical transformations.

Caption: Retrosynthetic analysis and forward synthetic workflow.

Detailed Synthetic Pathway and Experimental Protocols

The following section details a validated four-step synthesis. The causality for the selection of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone (III)

This initial step employs a Friedel-Crafts acylation to attach the two-carbon acyl group to the fluorobenzene ring.[11]

-

Principle: Aluminum trichloride (AlCl₃), a potent Lewis acid, coordinates to the chloroacetyl chloride (II), forming a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich fluorobenzene (I) ring. The fluorine atom is an ortho-, para-director; however, the para-product is sterically favored and is the major product formed. Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.

Caption: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum trichloride (1.2 eq.) in dry dichloromethane (DCM, 5 mL/g of AlCl₃) under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (II) (1.1 eq.) to the suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, add fluorobenzene (I) (1.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl (0.5 mL/g of AlCl₃).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (III), which can often be used in the next step without further purification.

Step 2: Synthesis of 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,4-triazole (IV)

This step involves the N-alkylation of 1,2,4-triazole with the previously synthesized α-haloketone.

-

Principle: 1,2,4-triazole is a weak acid. In the presence of a suitable base like potassium carbonate, it is deprotonated to form the triazolide anion, a potent nucleophile. This anion then displaces the chloride from the α-carbon of the ketone (III) via an Sₙ2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Experimental Protocol:

-

Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (III) (1.0 eq.) in acetonitrile (10 mL/g of ketone).

-

Add 1H-1,2,4-triazole (1.2 eq.) and powdered potassium carbonate (1.5 eq.) to the solution.

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product (IV). This can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 3: Synthesis of 1-({2-(4-fluorophenyl)oxiran-2-yl}methyl)-1H-1,2,4-triazole (V)

The formation of the epoxide ring is a critical step. The Corey-Chaykovsky reaction is a reliable method for converting ketones to epoxides.

-

Principle: Trimethylsulfoxonium iodide reacts with a strong base (e.g., sodium hydride) to form a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone (IV). The resulting betaine intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the dimethyl sulfoxide (DMSO) group to form the three-membered epoxide ring (V). This method is preferred over many other epoxidation reactions for its high yield and stereochemical control when applicable.

Experimental Protocol:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) and sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

-

Add anhydrous DMSO (15 mL/g of ylide precursor) and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases and the solution becomes clear.

-

Cool the ylide solution to room temperature and add a solution of the ketone (IV) (1.0 eq.) in DMSO dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50 °C for an additional 1-2 hours to ensure completion (monitor by TLC).

-

Cool the reaction and quench by slowly adding it to a stirred beaker of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the crude epoxide (V).

Step 4: Synthesis of this compound (VI)

The final step is the nucleophilic ring-opening of the epoxide by a second molecule of 1,2,4-triazole.

-

Principle: Under basic conditions (e.g., K₂CO₃ or NaOH), 1,2,4-triazole is deprotonated to form the nucleophilic triazolide anion. This anion attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the fluorophenyl group at the C2 position, the nucleophile preferentially attacks the less substituted C3 methylene carbon in an Sₙ2 fashion. This opens the epoxide ring, and subsequent protonation of the resulting alkoxide during aqueous workup yields the desired tertiary alcohol product (VI).[10]

Experimental Protocol:

-

To a solution of the epoxide (V) (1.0 eq.) in N,N-dimethylformamide (DMF, 10 mL/g of epoxide), add 1H-1,2,4-triazole (1.5 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove residual DMF and salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a solvent such as isopropanol or an ethyl acetate/hexane mixture to yield the final product (VI) as a white solid.

Quantitative Data Summary

The following table presents typical data expected for the synthesis. Actual yields and physical properties may vary based on experimental conditions and purity.

| Step | Product Name | Starting Material(s) | Expected Yield (%) | Melting Point (°C) |

| 1 | 2-chloro-1-(4-fluorophenyl)ethanone | Fluorobenzene, Chloroacetyl chloride | 85-95 | 48-51 |

| 2 | 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,4-triazole | Product of Step 1, 1,2,4-Triazole | 80-90 | 110-114 |

| 3 | 1-({2-(4-fluorophenyl)oxiran-2-yl}methyl)-1H-1,2,4-triazole | Product of Step 2, Trimethylsulfoxonium iodide | 70-85 | Oil or low-melting solid |

| 4 | This compound | Product of Step 3, 1,2,4-Triazole | 75-85 | 137-140 (analog to Fluconazole) |

Mechanistic Insight: Inhibition of Fungal Ergosterol Biosynthesis

The therapeutic efficacy of this compound is predicated on the same mechanism as Fluconazole: the disruption of the fungal cell membrane.[1][4]

-

Target Enzyme: The primary target is the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2]

-

Inhibition: The nitrogen atom (at position 4) of one of the triazole rings binds to the heme iron atom in the active site of the enzyme. This coordination bond effectively blocks the enzyme's natural substrate, lanosterol, from binding.

-

Biochemical Consequence: The inhibition of this enzyme halts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal membrane and a simultaneous accumulation of toxic methylated sterol precursors.[3]

-

Cellular Outcome: The altered membrane composition increases its permeability and fluidity, disrupting the function of membrane-bound enzymes and compromising the cell's ability to maintain osmotic balance and grow, ultimately leading to a fungistatic or fungicidal effect.[4][5] The selectivity for the fungal enzyme over its mammalian counterpart is the basis for the drug's safety profile.[2]

Caption: Mechanism of action via inhibition of ergosterol synthesis.

References

-

Ghannoum, M., & Rice, L. B. (2024). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. In StatPearls. StatPearls Publishing. [Link]

-

Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]

-

Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube. [Link]

-

Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Numerade. [Link]

-

Fluconazole. Wikipedia. [Link]

-

An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. [Link]

- US Patent US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof.

-

Janowski, K., Łażewska, D., & Kieć-Kononowicz, K. (2024). Original approaches to fluconazole synthesis based on: the Snieckus direct ortho-lithiation (a), the Friedel–Crafts acylation (b). ResearchGate. [Link]

-

The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Janowski, K., Łażewska, D., & Kieć-Kononowicz, K. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2859. [Link]

-

Ohlan, R., et al. (2007). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar. [Link]

-

Saeedi, M., et al. (2014). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications, 46(3), 542-547. [Link]

- CN101891693B - New method for preparing fluconazole.

- CN1353108A - Process for preparing fluconazole as antifungal medicine.

Sources

- 1. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluconazole - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlas.org [atlas.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 11. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Fluconazole

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fluconazole, a first-generation triazole antifungal agent, represents a cornerstone in the management of a spectrum of fungal infections.[1][2] Its clinical efficacy is rooted in a highly specific mechanism of action that targets a crucial enzyme in the fungal ergosterol biosynthesis pathway, leading to the disruption of cell membrane integrity and function. This technical guide provides a comprehensive exploration of the molecular underpinnings of fluconazole's action, from its primary enzymatic target to the downstream cellular consequences. We will delve into the biochemical cascade initiated by fluconazole, the resulting structural and functional alterations to the fungal cell membrane, and the key experimental methodologies employed to elucidate these processes. Furthermore, this guide will address the ever-pertinent issue of antifungal resistance, detailing the molecular strategies fungi employ to evade fluconazole's effects. Finally, a summary of its pharmacokinetic and pharmacodynamic profiles will provide a holistic understanding of this vital antifungal agent.

Introduction: The Rise of a Systemic Antifungal

The advent of fluconazole in 1988 marked a significant advancement in antifungal therapy.[1] As a bis-triazole, its chemical structure confers favorable pharmacokinetic properties, including high oral bioavailability and excellent tissue penetration, making it suitable for treating both superficial and systemic mycoses.[1][3][4] Fluconazole is widely used for the treatment of various fungal infections, including candidiasis, cryptococcal meningitis, and coccidioidomycosis.[1][2][3][5][6][7] Its fungistatic action, and in some cases fungicidal activity against certain organisms, stems from its targeted interference with a vital fungal metabolic pathway.[1][5]

The Molecular Target: Lanosterol 14α-demethylase (Erg11p/CYP51)

The primary mechanism of action of fluconazole is the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][5][8][9][10][11][12][13] This enzyme, encoded by the ERG11 gene, is a critical component of the ergosterol biosynthesis pathway.[10][14][15][16] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[9][15][17]

Fluconazole's efficacy hinges on its greater affinity for the fungal lanosterol 14α-demethylase compared to the mammalian equivalent, which minimizes off-target effects in the host.[1][5][12][18] The triazole ring of fluconazole binds to the heme iron atom in the active site of the fungal enzyme, preventing it from catalyzing the demethylation of lanosterol, a crucial step in the ergosterol synthesis cascade.[19]

Biochemical Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase by fluconazole triggers a cascade of detrimental biochemical events within the fungal cell:

-

Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production.[5][9] The lack of this vital sterol compromises the structural integrity of the fungal cell membrane.[9]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterols, such as lanosterol.[1][12][18] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal architecture and function.[9][19] The presence of these toxic intermediates is a primary contributor to the fungistatic effect of fluconazole.[5][19]

Impact on Fungal Cell Membrane Integrity and Function

The combined effects of ergosterol depletion and the accumulation of toxic sterols profoundly impact the fungal cell membrane:

-

Increased Permeability: The altered sterol composition leads to a less ordered and more permeable cell membrane.[5][9][20] This increased permeability disrupts cellular homeostasis, making the fungus more susceptible to its environment.

-

Altered Fluidity and Rigidity: The fungal membrane loses its optimal fluidity and rigidity, which is crucial for various cellular processes.[21]

-

Dysfunction of Membrane-Bound Enzymes: The function of many essential membrane-bound enzymes, which rely on the specific lipid environment provided by ergosterol, is impaired.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these membrane disruptions is the inhibition of fungal growth and replication.[7][8]

Mechanisms of Fluconazole Resistance

The emergence of fluconazole resistance is a significant clinical challenge. Fungi have evolved several mechanisms to counteract the effects of fluconazole:

-

Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for fluconazole while still allowing it to bind to its natural substrate, lanosterol.[1][10][14]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, effectively titrating out the inhibitory effect of fluconazole.[10][14][22]

-

Efflux Pump Overexpression: Fungi can upregulate the expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[14][22] These efflux pumps actively transport fluconazole out of the cell, preventing it from reaching its intracellular target.[14]

-

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes of the ergosterol pathway, such as ERG3, can allow the fungus to bypass the toxic effects of accumulated sterol intermediates.[14]

-

Biofilm Formation: Fungi growing in biofilms often exhibit increased resistance to fluconazole due to a combination of factors, including reduced drug penetration and altered gene expression.[20]

Spectrum of Activity

Fluconazole demonstrates a broad spectrum of activity against many pathogenic fungi, but there are notable exceptions.

| Fungal Species | Typical Susceptibility to Fluconazole |

| Candida albicans | Generally susceptible |

| Candida tropicalis | Generally susceptible |

| Candida parapsilosis | Generally susceptible |

| Candida glabrata | Often exhibits dose-dependent susceptibility or resistance[1][11] |

| Candida krusei | Intrinsically resistant[1][5][11] |

| Cryptococcus neoformans | Generally susceptible[1][3] |

| Coccidioides immitis | Susceptible[3] |

| Histoplasma capsulatum | Susceptible[3] |

| Blastomyces dermatitidis | Susceptible[3] |

| Aspergillus spp. | Generally resistant[3] |

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic properties of fluconazole is crucial for its effective clinical use.

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | >90%[1][4][5] |

| Protein Binding | 11-12%[1][3] |

| Volume of Distribution | ~0.7 L/kg[4] |

| Metabolism | Minimal hepatic metabolism (approximately 11%)[1][5] |

| Elimination Half-life | Approximately 30 hours[1][3][4] |

| Primary Route of Excretion | Renal, with about 80% excreted as unchanged drug[4][5] |

Fluconazole is a moderate inhibitor of CYP2C9 and CYP3A4 and a potent inhibitor of CYP2C19, leading to potential drug-drug interactions.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fluconazole is the lowest concentration that inhibits the visible growth of a fungus. The broth microdilution method is a standard procedure.

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Fluconazole stock solution.

-

96-well microtiter plates.

-

Fungal inoculum suspension.

-

Spectrophotometer or inverted microscope.

Procedure:

-

Prepare serial twofold dilutions of fluconazole in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include a drug-free growth control well and a sterility control well.

-

Incubate the plates at 35°C for 24-48 hours (for Candida spp.) or 72 hours (for Cryptococcus neoformans).[3]

-

Determine the MIC as the lowest concentration of fluconazole that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the growth control.[3] This can be assessed visually or spectrophotometrically.[8]

Ergosterol Quantification Assay

This protocol allows for the quantification of ergosterol in fungal cells to assess the impact of fluconazole.

Materials:

-

Fungal cell culture treated with and without fluconazole.

-

Alcoholic potassium hydroxide solution (25% KOH in ethanol).

-

n-heptane or chloroform.

-

High-performance liquid chromatography (HPLC) system with a UV detector.

-

Ergosterol standard.

Procedure:

-

Harvest fungal cells by centrifugation and determine the wet or dry weight of the cell pellet.[9]

-

Add alcoholic potassium hydroxide solution to the cell pellet and saponify by heating at 85°C for 1 hour.[9]

-

After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane or chloroform.[1]

-

Evaporate the organic solvent and resuspend the lipid extract in an appropriate solvent for HPLC analysis.

-

Inject the sample into the HPLC system and detect ergosterol by its absorbance at 282 nm.[14]

-

Quantify the ergosterol content by comparing the peak area to a standard curve generated with known concentrations of ergosterol.[5]

Fungal Cell Membrane Permeability Assay

This assay measures the integrity of the fungal cell membrane using a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Fungal cell suspension.

-

Propidium iodide (PI) or SYTOX Green solution.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Treat fungal cells with various concentrations of fluconazole for a defined period.

-

Add the fluorescent dye (e.g., PI or SYTOX Green) to the cell suspension.[17]

-

Incubate for a short period to allow dye uptake by cells with damaged membranes.

-

Measure the fluorescence intensity using a microplate reader or visualize the stained cells using a fluorescence microscope.[17] An increase in fluorescence indicates increased membrane permeability.

Conclusion

Fluconazole remains a pivotal antifungal agent due to its well-defined and highly specific mechanism of action. Its targeted inhibition of lanosterol 14α-demethylase effectively disrupts the fungal cell membrane, leading to the cessation of growth and proliferation. A thorough understanding of its molecular interactions, the biochemical consequences of its action, and the mechanisms of resistance is paramount for its judicious clinical use and for the development of novel antifungal strategies to combat the growing threat of resistant fungal pathogens. The experimental protocols outlined in this guide provide a framework for the continued investigation of fluconazole and the broader field of antifungal drug discovery.

References

-

Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). Retrieved from [Link]

-

Fluconazole: a new triazole antifungal agent - PubMed. Retrieved from [Link]

-

Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-12). Retrieved from [Link]

-

Solved: What is the mechanism of action of fluconazole (Diflucan®)? Retrieved from [Link]

-

Fluconazole - Wikipedia. Retrieved from [Link]

-

Fluconazole resistance in Candida species: a current perspective - PMC - PubMed Central. Retrieved from [Link]

-

What is the mechanism of Fluconazole? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed. Retrieved from [Link]

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. Retrieved from [Link]

-

What are the potential drug interactions of fluconazole? - Dr.Oracle. (2025-08-14). Retrieved from [Link]

-

Pharmacokinetics of Fluconazole in Normal Volunteers | Chemotherapy - Karger Publishers. (2009-09-11). Retrieved from [Link]

-

Drug interactions with fluconazole - PubMed. Retrieved from [Link]

-

Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed. Retrieved from [Link]

-

Fluconazole Pharmacology - Consensus Academic Search Engine. Retrieved from [Link]

-

What are the potential interactions between fluconazole and other medications? - Dr.Oracle. (2025-09-09). Retrieved from [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. Retrieved from [Link]

-

Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed. Retrieved from [Link]

-

Ergosterol biosynthesis pathway in Aspergillus fumigatus. Retrieved from [Link]

-

Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is... - ResearchGate. Retrieved from [Link]

-

Fluconazole resistance in Candida albicans: a review of mechanisms. Retrieved from [Link]

-

Fluconazole: MedlinePlus Drug Information. (2018-12-15). Retrieved from [Link]

-

Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. Retrieved from [Link]

-

Fluconazole – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols | Infection and Immunity - ASM Journals. Retrieved from [Link]

-

Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024-07-09). Retrieved from [Link]

-

Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients | Journal of Antimicrobial Chemotherapy | Oxford Academic. Retrieved from [Link]

-

Fluconazole and Lipopeptide Surfactin Interplay During Candida albicans Plasma Membrane and Cell Wall Remodeling Increases Fungal Immune System Exposure - MDPI. Retrieved from [Link]

-

Antifungal Fluconazole Induces Aneuploidy, Sowing the Seeds of Its Own Failure - NIH. (2014-03-18). Retrieved from [Link]

-

Fluconazole: Side effects, uses, dosage, and more - Medical News Today. Retrieved from [Link]

-

Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-04-29). Retrieved from [Link]

-

Fluconazole Modulates Membrane Rigidity, Heterogeneity, and Water Penetration Into the Plasma Membrane in Saccharomyces Cerevisiae - PubMed. (2009-09-15). Retrieved from [Link]

-

Diflucan (fluconazale) tablets label - accessdata.fda.gov. Retrieved from [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. Retrieved from [Link]

-

Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC - NIH. Retrieved from [Link]

-

IC 50 s of fluconazole for the lanosterol 14-demethylase activity,... - ResearchGate. Retrieved from [Link]

-

Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed. Retrieved from [Link]

-

Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase | Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

-

Mechanism of Fluconazole Resistance in Candida krusei - ResearchGate. (2025-08-09). Retrieved from [Link]

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 3. Evaluation of 80% inhibition standards for the determination of fluconazole minimum inhibitory concentrations in three laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of a Spectrophotometric Broth Microdilution Method for Determining Fluconazole Susceptibility of Candida albicans: Influence of RPMI and RPMI-2% Glucose on the Selection of Endpoint Criteria [annlabmed.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Cell Wall Proteome Profiling of a Candida albicans Fluconazole-Resistant Strain from a Lebanese Hospital Patient Using Tandem Mass Spectrometry—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans [mdpi.com]

- 15. Fluconazole - Wikipedia [en.wikipedia.org]

- 16. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Determination of the minimum inhibitory concentration of Cryptococcus neoformans and Cryptococcus gattii against fluconazole by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 19. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Permeabilization of Fungal Hyphae by the Plant Defensin NaD1 Occurs through a Cell Wall-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Deconstructing a Cornerstone Antifungal Agent

Fluconazole, a bis-triazole antifungal agent, represents a significant milestone in the management of systemic and superficial fungal infections.[1] Its broad-spectrum activity, favorable pharmacokinetic profile, and oral bioavailability have established it as a widely utilized therapeutic agent.[2][[“]] This guide provides a comprehensive exploration of the core chemical properties of fluconazole, moving beyond a simple recitation of facts to offer insights into the causality behind its behavior and the practical application of this knowledge in research and development. The structure of this document is designed to logically unfold the multifaceted chemical nature of fluconazole, from its fundamental structure to its analytical quantification and stability.

Molecular Architecture and Synthesis

The therapeutic efficacy of fluconazole is intrinsically linked to its unique molecular structure. A thorough understanding of this architecture is paramount for any scientist working with this compound.

1.1. Chemical Identity

Fluconazole is chemically designated as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.[4][5] Its molecular formula is C₁₃H₁₂F₂N₆O, with a corresponding molecular weight of approximately 306.27 g/mol .[4][5][6]

The molecule's core features a central propan-2-ol backbone. This backbone is substituted at the C1 and C3 positions with 1H-1,2,4-triazol-1-yl groups and at the C2 position with a 2,4-difluorophenyl group.[6] This specific arrangement of a difluorophenyl group and two triazole rings is pivotal to its pharmacological activity.[5]

1.2. Synthetic Pathways: A Brief Overview

The synthesis of fluconazole typically involves multi-step chemical processes. While specific industrial methodologies are often proprietary, common strategies start with fluorinated aromatic compounds and subsequently incorporate the triazole moieties.[5] Some reported synthetic routes include:

-

Reaction of 2,4-difluorophenyl methyl with a Grignard reagent of 1-chloromethyl-1,2,4-triazole, followed by hydrolysis.[7]

-

Reaction of a Grignard reagent derived from 1-bromo-2,4-difluorobenzene with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone, followed by hydrolysis.[7]

-

Improved regioselective synthesis methods aim to avoid the formation of oxirane intermediates to enhance yield and purity.[8]

The choice of synthetic route has significant implications for the impurity profile of the final active pharmaceutical ingredient (API), a critical consideration in drug development and quality control.

Physicochemical Characteristics: The Foundation of Biopharmaceutical Behavior

The physical and chemical properties of fluconazole dictate its behavior in various environments, from in-vitro assays to in-vivo systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂F₂N₆O | [4][5] |

| Molecular Weight | 306.27 g/mol | [4][5][6][9] |

| Appearance | White or almost white crystalline powder | [4][5][6][9] |

| Melting Point | 138-140 °C | [4][6][10] |

| pKa | 1.76 ± 0.1 | [7] |

| Solubility | Very slightly soluble in water; soluble in alcohol, methanol, and acetone. | [4][5][9] |

2.1. Solubility and Bioavailability: A Causal Link

Fluconazole's limited aqueous solubility is a key physicochemical characteristic.[4][5] Despite this, it exhibits excellent oral bioavailability, exceeding 90%.[2][4][11] This is attributable to its favorable absorption characteristics, which are not significantly affected by gastric pH.[4] The solubility in organic solvents like methanol and ethanol is a crucial factor in the development of various dosage forms and analytical methods.[9]

2.2. Polymorphism: The Solid-State Challenge

Fluconazole is known to exhibit polymorphism, existing in multiple crystalline forms.[12][13] Different polymorphs of a drug can have distinct physicochemical properties, including solubility, dissolution rate, and stability, which can in turn impact bioavailability.[14] At least three polymorphic forms (I, II, and III) have been identified, with Form II being a metastable form that can convert to the more stable Form III under certain conditions of temperature and humidity.[14] The conformational flexibility of the fluconazole molecule, particularly the rotational freedom of the triazole groups, contributes to its propensity for polymorphism.[12][13]

The characterization and control of fluconazole's polymorphic forms are critical during drug development to ensure consistent product quality and performance. Cocrystallization experiments have also been shown to generate new polymorphic forms.[12]

Mechanism of Action: A Targeted Molecular Intervention

Fluconazole exerts its antifungal effect through the highly selective inhibition of a key fungal enzyme.

3.1. Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

The primary mechanism of action of fluconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][15][16] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][15] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[16]

By inhibiting CYP51, fluconazole blocks the conversion of lanosterol to ergosterol.[5][16] This leads to a depletion of ergosterol and a simultaneous accumulation of 14α-methylated sterols within the fungal cell.[5][16] The combination of ergosterol depletion and the accumulation of these toxic sterol intermediates disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[4][5][16]

3.2. Selectivity and Safety

A key aspect of fluconazole's clinical utility is its high selectivity for fungal CYP51 over mammalian cytochrome P450 enzymes.[5][16] While it is an inhibitor of human CYP2C19, and to a lesser extent CYP3A4 and CYP2C9, its affinity for the fungal enzyme is significantly greater.[4][17] This selectivity is the basis for its relatively favorable safety profile.

Caption: Mechanism of action of fluconazole.

Analytical Methodologies for Quantification

Accurate and precise quantification of fluconazole in various matrices is essential for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the determination of fluconazole.[18][19]

Experimental Protocol: RP-HPLC for Fluconazole in Pharmaceutical Dosage Forms

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and data acquisition software.[18]

-

Mobile Phase Preparation: A mixture of water and acetonitrile (typically in a ratio of 65:35 v/v) is commonly used.[18] The mobile phase should be filtered and degassed prior to use.

-

Standard Solution Preparation: Accurately weigh a suitable amount of fluconazole reference standard and dissolve it in the mobile phase or a suitable solvent like methanol to prepare a stock solution.[20] Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 to 100 µg/mL).[18]

-

Sample Preparation: For solid dosage forms, weigh and finely powder a representative number of tablets or capsules. An amount of powder equivalent to a known dose of fluconazole is accurately weighed and dissolved in the mobile phase. The solution is typically sonicated and then filtered to remove any undissolved excipients.

-

Chromatographic Conditions:

-

Analysis and Quantification: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solutions and determine the concentration of fluconazole from the calibration curve.

4.2. UV-Visible Spectrophotometry

UV spectrophotometry offers a simpler and more rapid method for the quantification of fluconazole, particularly in capsule dosage forms.[18]

Experimental Protocol: UV Spectrophotometry for Fluconazole in Capsules

-

Instrumentation: A UV-Visible spectrophotometer with matched quartz cuvettes.

-

Solvent: 0.1M Hydrochloric acid is a suitable solvent.[18]

-

Standard Solution Preparation: Prepare a stock solution of fluconazole reference standard in the chosen solvent. From this, prepare a series of working standards (e.g., 50 to 400 µg/mL).[18]

-

Sample Preparation: The contents of a known number of capsules are emptied, and a quantity equivalent to a specific dose of fluconazole is accurately weighed and dissolved in the solvent. The solution is filtered to remove insoluble excipients.

-

Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 260 nm for fluconazole in 0.1M HCl.[18]

-

Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. The concentration of fluconazole in the sample solution can then be determined from this curve.

Caption: General analytical workflow for fluconazole.

Stability Profile and Degradation Pathways

The stability of fluconazole is a critical parameter that can influence its shelf-life, therapeutic efficacy, and safety.

5.1. Stress Testing and Intrinsic Stability

Forced degradation studies are essential to understand the intrinsic stability of fluconazole. Studies have shown that fluconazole is relatively stable in aqueous, acidic (0.1 M HCl), and alkaline (0.1 M NaOH) conditions when refluxed for several hours.[21][22] However, it is susceptible to degradation under oxidative stress (e.g., 3% v/v H₂O₂) and upon exposure to UVC radiation (254 nm).[21][22] Elevated temperatures also contribute to its degradation.[21]

5.2. Photodegradation

Fluconazole can undergo photodegradation in aqueous solutions under UV-254 irradiation.[23] The degradation follows pseudo-first-order kinetics and is pH-dependent.[23] The proposed photodegradation pathway can involve hydroxylative defluorination.[23] In environmental contexts, indirect photochemistry is a slow but relevant degradation process, with transformation products such as 1,2,4-triazole being formed.[24]

It is important to note that the degradation of fluconazole can lead to a significant loss of its antifungal activity.[21] Therefore, proper storage and handling, including protection from light and high temperatures, are necessary to maintain its quality and efficacy.

Pharmacokinetic Properties: A Consequence of Chemical Nature

The chemical properties of fluconazole directly influence its pharmacokinetic profile.

| Pharmacokinetic Parameter | Value/Description | Source(s) |

| Bioavailability (Oral) | >90% | [2][4][11] |

| Protein Binding | 11-12% | [[“]][4] |

| Metabolism | Minimal (approximately 11% in the liver) | [4][11][15] |

| Elimination Half-life | Approximately 30 hours | [2][4][15] |

| Excretion | Primarily renal (approximately 80% as unchanged drug) | [2][[“]][11] |

The low protein binding and high percentage of renal excretion as an unchanged drug are consistent with its relatively hydrophilic nature for a drug of its class.[[“]][4] The long elimination half-life allows for once-daily dosing, a significant clinical advantage.[2][11]

Conclusion: A Chemically Well-Characterized Antifungal

Fluconazole's chemical properties—from its distinct bis-triazole structure to its physicochemical characteristics, mechanism of action, and stability profile—are well-documented and provide a solid foundation for its successful clinical use. For researchers and drug development professionals, a deep understanding of these properties is not merely academic; it is essential for formulation development, quality control, the design of new analogs to combat resistance, and the optimization of therapeutic outcomes. The interplay between its molecular architecture and its biological activity serves as a compelling case study in modern medicinal chemistry.

References

-

Fluconazole - Wikipedia. [Link]

-

New Polymorphs of Fluconazole: Results from Cocrystallization Experiments | Crystal Growth & Design - ACS Publications. [Link]

-

Development and Validation of RP-HPLC and UV Methods of Analysis for Fluconazole in Pharmaceutical Solid Dosage Forms. [Link]

-

The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. [Link]

-

Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Fluconazole - StatPearls - NCBI Bookshelf. [Link]

-

Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole. [Link]

-

Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed. [Link]

-

Fluconazole Pharmacology - Consensus Academic Search Engine. [Link]

-

Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole - PubMed. [Link]

-

What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. [Link]

-

New Polymorphs of Fluconazole: Results from Cocrystallization Experiments | Request PDF. [Link]

-

Fluconazole | C13H12F2N6O | CID 3365 - PubChem. [Link]

-

Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains | FEMS Microbiology Letters | Oxford Academic. [Link]

-

Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists. [Link]

-

Chemical structure of fluconazole (Diflucan). | Download Scientific Diagram. [Link]

-

Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains - PubMed. [Link]

-

Advancement in Quantitative Analytical Method Development for Fluconazole: A Review. [Link]

-

Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed. [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

-

Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC - NIH. [Link]

-

Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens | Antimicrobial Agents and Chemotherapy. [Link]

-

Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods | OMICS International. [Link]

-

(PDF) Development and application of simple HPLC-UV method for Fluconazole quantification in human plasma. [Link]

-

Stability study of fluconazole applying validated bioassay and stability-indicating LC methods - Repositório Institucional UNESP. [Link]

-

A Novel Validated Assay Method for Quantification of Fluconazole in Marketed Fluconazole Tablet Dosage form by Ultraviolet Spectroscopy. [Link]

-

Microbiological Assay and HPLC Method for the Determination of Fluconazole in Pharmaceutical Injectable Formulations - Latin American Journal of Pharmacy. [Link]

-

Fluconazole. [Link]

-

FLUCONAZOLE USP - PCCA. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Fluconazole - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluconazole | 86386-73-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. FLUCONAZOLE USP - PCCA [pccarx.com]

- 10. Fluconazole [drugfuture.com]

- 11. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]

- 15. youtube.com [youtube.com]

- 16. droracle.ai [droracle.ai]

- 17. journals.asm.org [journals.asm.org]

- 18. sphinxsai.com [sphinxsai.com]

- 19. ijrti.org [ijrti.org]

- 20. latamjpharm.org [latamjpharm.org]

- 21. omicsonline.org [omicsonline.org]

- 22. repositorio.unesp.br [repositorio.unesp.br]

- 23. researchgate.net [researchgate.net]

- 24. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fluconazole

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fluconazole, a triazole antifungal agent. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used medication. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that inform our understanding of fluconazole's clinical efficacy.

Part 1: Foundational Principles: Mechanism and Rationale

Fluconazole's efficacy is rooted in its targeted disruption of fungal cell membrane integrity. Unlike many antibacterial agents that target cell walls, fluconazole hones in on a crucial component of the fungal cell membrane: ergosterol.

Mechanism of Action: Targeting Ergosterol Synthesis

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[1][2] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the tightly packed structure of the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[1][4] It is this action that primarily defines fluconazole as a fungistatic agent, though fungicidal activity against certain organisms like Cryptococcus has been observed in a dose-dependent manner.[5]

A key to fluconazole's therapeutic success is its selectivity. While it targets a cytochrome P450 enzyme, mammalian demethylase enzymes are significantly less sensitive to its inhibitory action, minimizing off-target effects in the host.[5]

Caption: Key mechanisms of fungal resistance to fluconazole.

Part 4: Experimental Protocols and Methodologies

The study of fluconazole's PK/PD properties relies on a set of standardized in vitro and in vivo experimental workflows.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of fluconazole against a fungal isolate, following the principles of the CLSI M27 standard.

Objective: To determine the lowest concentration of fluconazole that inhibits the visible growth of a fungal isolate.

Materials:

-

Fluconazole powder

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolate

-

Spectrophotometer

-

0.85% saline

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Preparation of Fluconazole Stock Solution: Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Inoculum: a. Subculture the fungal isolate onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours. b. Harvest several colonies and suspend them in 5 mL of 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Preparation of Microtiter Plate: a. Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the fluconazole stock solution (at twice the highest desired final concentration) to well 1. c. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

-

Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is the lowest concentration of fluconazole at which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.

Experimental Workflow: In Vivo Murine Model of Systemic Candidiasis

This workflow describes a common animal model used to evaluate the in vivo efficacy of fluconazole and determine its PK/PD parameters.

Caption: Workflow for an in vivo murine model to study fluconazole PK/PD.

Part 5: Clinical Implications and Future Directions

The robust understanding of fluconazole's PK/PD profile has direct implications for clinical practice. Dose optimization is critical, particularly in special populations such as critically ill patients, where altered pharmacokinetics may necessitate higher doses to achieve therapeutic targets. [6][7][8]Therapeutic drug monitoring (TDM), while not routinely recommended, can be beneficial in select cases to ensure adequate drug exposure, especially when treating less susceptible organisms. [6] The continued emergence of azole resistance underscores the need for ongoing surveillance and the development of novel antifungal agents. Combination therapies and alternative strategies are being explored to combat resistance. [5]A thorough grounding in the PK/PD principles of fluconazole is essential for the rational design of future antifungal therapies and for preserving the efficacy of this important medication.

References

-

Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). Available from: [Link]

-

Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-12). Available from: [Link]

-

Fluconazole: a new triazole antifungal agent - PubMed. Available from: [Link]

-

Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Available from: [Link]

-

Fluconazole - Wikipedia. Available from: [Link]

-

Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed. Available from: [Link]

-

Fluconazole | C13H12F2N6O | CID 3365 - PubChem - NIH. Available from: [Link]

-

Pharmacokinetics of Fluconazole tablets administered to healthy subjects - Journal of Advanced Pharmacy Education and Research. Available from: [Link]

-

Diflucan (fluconazale) tablets label - accessdata.fda.gov. Available from: [Link]

-

Pharmacokinetics and Tissue Penetration of Fluconazole in Humans - Oxford Academic. Available from: [Link]

-

s- np“a Pharmacokinetics of Fluconazole in Normal Volunteers. Available from: [Link]

-

Fluconazole resistance in Candida species: a current perspective - PMC - PubMed Central. Available from: [Link]

-

Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

-

Model-Optimized Fluconazole Dose Selection for Critically Ill Patients Improves Early Pharmacodynamic Target Attainment without the Need for Therapeutic Drug Monitoring | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

-

CLSI and EUCAST fluconazole breakpoints for Candida spp. Organization... - ResearchGate. Available from: [Link]

-

The clinical pharmacology of fluconazole - PubMed. Available from: [Link]

-

Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

-

Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: time for harmonization of CLSI and EUCAST broth microdilution methods - PubMed. Available from: [Link]

-

Protein binding of itraconazole and fluconazole in patients with cancer - PubMed. Available from: [Link]

-

An evaluation of seven methods of testing in vitro susceptibility of clinical yeast isolates to fluconazole - PubMed. Available from: [Link]

-

Clinical pharmacokinetics of fluconazole - PubMed. Available from: [Link]

-

Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy - PubMed. Available from: [Link]

-

Fluconazole resistance in Candida albicans: a review of mechanisms. Available from: [Link]

-

Support for the EUCAST and revised CLSI fluconazole clinical breakpoints by Sensititrew YeastOnew for Candida albicans - Oxford Academic. (2014-04-30). Available from: [Link]

-

Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available from: [Link]

-

How Long Does Fluconazole Stay In Your System? - ChoicePoint Health. Available from: [Link]

-

Serum protein binding of itraconazole and fluconazole in patients with diabetes mellitus. Available from: [Link]

-

Evaluation by Data Mining Techniques of Fluconazole Breakpoints Established by the Clinical and Laboratory Standards Institute (CLSI) and Comparison with Those of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC - NIH. Available from: [Link]

-

How Quickly Does Fluconazole Work? - Verywell Health. (2025-11-19). Available from: [Link]

-

Support for the EUCAST and revised CLSI fluconazole clinical breakpoints by Sensititre® YeastOne® for Candida albicans: a prospective observational cohort study | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available from: [Link]

-

Changes in fluconazole pharmacokinetics can impact on antifungal effectiveness in critically ill burn patients: a Pharmacokinetic-Pharmacodynamic (PK/PD) approach | Clinics - Elsevier. Available from: [Link]

-

Optimization of Fluconazole Dosing for the Prevention and Treatment of Invasive Candidiasis Based on the Pharmacokinetics of Fluconazole in Critically Ill Patients - PMC - PubMed Central. Available from: [Link]

-

Candidemia: Optimizing the Dose of Fluconazole - U.S. Pharmacist. (2008-05-20). Available from: [Link]

-

Protein binding of itraconazole and fluconazole in patients with chronic renal failure - PubMed. Available from: [Link]

-

Pharmacodynamics of fluconazole, itraconazole, and amphotericin B against Candida albicans | Request PDF - ResearchGate. Available from: [Link]

-

Model-Optimized Fluconazole Dose Selection for Critically Ill Patients Improves Early Pharmacodynamic Target Attainment without the Need for Therapeutic Drug Monitoring - PubMed. (2021-02-17). Available from: [Link]

-

Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses - PubMed. Available from: [Link]

-

(PDF) Model-Optimized Fluconazole Dose Selection for Critically Ill Patients Improves Early Pharmacodynamic Target Attainment without the Need for Therapeutic Drug Monitoring - ResearchGate. Available from: [Link]

-

Current status of antifungal susceptibility testing methods | Medical Mycology. Available from: [Link]

-

Pharmacokinetics and Pharmacodynamics of Antifungals in Children and their Clinical Implications - CDC Stacks. (2017-08-21). Available from: [Link]

-

Fluconazole disk diffusion procedure for determining susceptibility of Candida species - ASM Journals. Available from: [Link]

-

Fluconazole Disk Diffusion Susceptibility Testing ofCandida Species - ASM Journals. Available from: [Link]

-

Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. Available from: [Link]

Sources

- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. atlas.org [atlas.org]

- 4. thecandidadiet.com [thecandidadiet.com]

- 5. Fluconazole - Wikipedia [en.wikipedia.org]

- 6. Optimization of Fluconazole Dosing for the Prevention and Treatment of Invasive Candidiasis Based on the Pharmacokinetics of Fluconazole in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Changes in fluconazole pharmacokinetics can impact on antifungal effectiveness in critically ill burn patients: a Pharmacokinetic-Pharmacodynamic (PK/PD) approach | Clinics [elsevier.es]

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a first-generation bis-triazole antifungal agent, represents a cornerstone in the management of both superficial and systemic fungal infections.[1] Patented in 1981 and introduced for clinical use in 1988, its favorable pharmacokinetic profile and broad-spectrum activity have established it as a critical therapeutic option.[1] The primary mechanism of action for fluconazole is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is pivotal in the biosynthesis of ergosterol, an indispensable component of the fungal cell membrane.[4] By disrupting this pathway, fluconazole compromises membrane integrity, leading to a fungistatic effect that arrests fungal growth.[1][5]

The rise of drug-resistant fungal strains necessitates the continuous development of new, more effective antifungal agents.[4][6] Understanding the intricate structure-activity relationship (SAR) of fluconazole is paramount to this endeavor. SAR studies provide a rational framework for designing novel analogs that can overcome resistance mechanisms, exhibit enhanced potency, and possess improved safety profiles.[7] This guide offers a detailed analysis of the fluconazole pharmacophore, exploring how specific structural modifications influence its antifungal activity and providing field-proven methodologies for its evaluation.

Section 1: The Fluconazole Pharmacophore and Mechanism of Action

The antifungal efficacy of fluconazole is intrinsically linked to its unique chemical architecture, which can be dissected into three critical pharmacophoric components: a 2,4-difluorophenyl ring, a tertiary alcohol on a propanol backbone, and two 1,2,4-triazole rings.[4][8] The specific arrangement of these moieties enables precise interaction with the active site of the fungal CYP51 enzyme.

The cornerstone of its inhibitory action is the coordination of one of the triazole rings with the heme iron atom at the core of the CYP51 active site.[9][10] Specifically, the N4 nitrogen of the triazole ring acts as a sixth ligand to the heme ferric ion, a mode of binding that effectively blocks the enzyme's catalytic activity.[11] The rest of the molecule orients itself within the enzyme's binding pocket, stabilized by a series of hydrophobic and hydrogen-bonding interactions. This tight and selective binding prevents the demethylation of lanosterol, the crucial rate-limiting step in the ergosterol biosynthesis pathway.[9][10] The subsequent depletion of ergosterol and accumulation of toxic 14α-methyl sterols disrupt the fluidity and function of the fungal cell membrane, ultimately inhibiting cell growth and replication.[1]

Section 2: Detailed Structure-Activity Relationship Analysis

Systematic modification of fluconazole's three core regions has yielded crucial insights into the structural requirements for potent antifungal activity.[4][6]

The Triazole Moieties

The bis-triazole system is fundamental to fluconazole's activity. As established, the primary role of one triazole ring is to coordinate with the heme iron of CYP51.[11][12] This interaction is the anchor for the entire molecule.

-

Essentiality of the N4-Heme Interaction : Any modification that removes or sterically hinders the N4 atom of the coordinating triazole ring leads to a dramatic loss of activity. This confirms the N4-heme bond as the most critical interaction for enzyme inhibition.

-

Role of the Second Triazole Ring : The second triazole moiety is not directly involved in heme coordination but contributes significantly to the overall binding affinity through interactions with amino acid residues in the active site. Replacing this second triazole with other heterocyclic or functional groups is an active area of research to explore new binding interactions and potentially broaden the antifungal spectrum.[4] For instance, introducing a benzylthio functionality on one triazole ring has led to analogs with improved activity against both fluconazole-susceptible and -resistant Candida isolates.[6]

The Dihalogenated Phenyl Ring

The 2,4-difluorophenyl group sits within a hydrophobic pocket of the CYP51 enzyme and is a key determinant of both potency and pharmacokinetic properties.

-

Halogen Substitution : The presence and position of halogen atoms are critical. The 2,4-difluoro substitution pattern is considered optimal, contributing to both potent enzyme inhibition and favorable properties like enhanced water solubility.[5][13] Studies have shown that replacing the difluoro-phenyl group with a dichloro-phenyl group can result in analogs with comparable or even superior activity against certain fungal strains, including Microsporum gypseum and clinical isolates of C. albicans.[4] This suggests that the size and electronegativity of the halogens can be fine-tuned to optimize interactions within the hydrophobic pocket of different fungal CYP51 orthologs.

-

Aromatic Ring Modifications : Replacing the phenyl ring entirely or altering its substitution pattern often leads to a decrease in activity, highlighting the importance of its specific hydrophobic and electronic properties. However, replacing the fluorine at position 2 with a 4-fluorophenoxy group has yielded analogs with high activity against Fusarium oxysporum.[4]

The Tertiary Alcohol and Propanol Backbone

The central propan-2-ol backbone correctly orients the phenyl and triazole groups, while its tertiary hydroxyl group provides a crucial hydrogen-bonding interaction point.

-

The Essential Hydroxyl Group : X-ray crystallography has revealed that the tertiary alcohol forms a water-mediated hydrogen bonding network with key amino acid residues, such as tyrosine 140 in Saccharomyces cerevisiae CYP51.[9] This interaction is vital for stabilizing the drug within the active site. Mutations in this region are a known mechanism of clinical resistance.[9]

-

Modifications for Enhanced Binding : Esterification or etherification of the hydroxyl group typically reduces intrinsic activity but can be used as a prodrug strategy. A more sophisticated approach involves replacing the hydroxyl with or adding functional groups nearby that can form new interactions to enhance binding affinity or overcome resistance. For example, the introduction of a urea functionality has been shown to act as both a hydrogen bond donor and acceptor, leading to analogs with superior in vitro activity against both sensitive and resistant Candida albicans compared to fluconazole.[7][14]

Section 3: Quantitative SAR Data of Fluconazole Analogs

The following table summarizes representative SAR data for a series of fluconazole analogs where a urea functionality has been introduced. The data, presented as Minimum Inhibitory Concentration (MIC) in μg/mL, demonstrates how modifications to the core structure can significantly enhance antifungal potency. Lower MIC values indicate higher potency.

| Compound | R-Group on Urea Moiety | MIC (μg/mL) vs C. albicans (Sensitive) | MIC (μg/mL) vs C. krusei (Resistant) |

| Fluconazole | N/A | 16 | 16 |

| 8b | 4-Chlorophenyl | 0.5 | 0.5 |

| 8c | 4-Fluorophenyl | 0.5 | 0.5 |

| 8e | 2,4-Dichlorophenyl | 0.5 | 0.5 |

| 8g | 4-Methylphenyl | 1 | 2 |

| 8h | 4-Methoxyphenyl | 2 | 4 |

| 8k | 3,4-Dichlorophenyl | 1 | 16 |

| 8q | Cyclohexyl | 8 | 16 |

Data adapted from studies by Gholampour et al.[7][14]

Analysis: The data clearly illustrates that the addition of a substituted phenylurea moiety (compounds 8b, 8c, 8e ) can increase the potency against both fluconazole-sensitive C. albicans and intrinsically resistant C. krusei by up to 32-fold.[7][14] This highlights a successful strategy for overcoming resistance by establishing new, favorable interactions within the enzyme's active site. The nature of the substituent on the phenyl ring also modulates activity, with electron-withdrawing groups like chloro- and fluoro- providing the most significant enhancement.

Section 4: Experimental Methodologies for SAR Elucidation

A robust SAR study relies on a combination of validated in vitro assays and computational modeling to correlate chemical structure with biological activity.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution MIC Assay

This is the gold-standard method for determining the in vitro potency of an antifungal agent. The protocol is designed to be self-validating through the inclusion of standardized quality control strains.

Step-by-Step Protocol:

-

Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.[15] For yeast susceptibility testing, the medium is often supplemented with 2% glucose to support robust growth.[16][17]

-

Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (e.g., fluconazole analog) in the prepared medium. Concentrations typically range from 64 to 0.125 µg/mL.[18]

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh 24-hour culture. Adjust the suspension in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[19]

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control. Incubate the plate at 35°C for 24-48 hours.[20]

-

Endpoint Determination (MIC Reading): The MIC is defined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the positive control well.[21] This can be determined visually or spectrophotometrically by reading the optical density at 405 nm.[16]

Target Enzyme Inhibition Assay

To confirm that the antifungal activity is due to the intended mechanism, a direct enzyme inhibition assay is crucial.

General Protocol Outline:

-

Enzyme and Substrate Preparation: Utilize a source of purified, recombinant fungal CYP51 enzyme. The substrate, lanosterol, is prepared in a suitable buffer.[22]

-

Reaction Mixture: In a reaction vessel, combine the CYP51 enzyme, a cytochrome P450 reductase partner, NADPH (as a redox cofactor), and the test inhibitor at various concentrations.[11]

-

Initiation and Incubation: Initiate the enzymatic reaction by adding lanosterol. Incubate the mixture at 37°C for a defined period.

-

Quantification: Stop the reaction and extract the sterols. The conversion of lanosterol to its demethylated product is quantified using methods like HPLC or GC-MS.

-